5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
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Properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-6-30-22-25-20-19(21(29)26-22)17(13-7-9-14(10-8-13)27(4)5)18-15(24-20)11-23(2,3)12-16(18)28/h7-10,17H,6,11-12H2,1-5H3,(H2,24,25,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVWLSPJQCKPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)N(C)C)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-(Dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (CAS Number: 537044-40-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : CHNOS
- Molecular Weight : 424.6 g/mol
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have shown that derivatives of pyrimidine compounds often possess antitumor properties. The structural modifications in the quinoline framework can enhance their efficacy against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .
Anti-inflammatory Effects
In preclinical models, this compound demonstrated significant anti-inflammatory effects. It was tested in an acute experimental autoimmune encephalomyelitis (EAE) model in mice.
- Results : The treatment resulted in a marked reduction in clinical symptoms and inflammatory markers compared to control groups. The inhibition rates were reported to be as high as 90% at optimal doses .
Neuroprotective Properties
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. It has been evaluated for its efficacy in neurodegenerative disease models.
- Findings : In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural features:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 4 | Dimethylamino | Enhances potency |
| 2 | Ethylthio | Modulates lipophilicity |
| 8 | Dimethyl | Increases bioavailability |
This table summarizes how different structural components influence the biological activity of the compound.
Case Studies
- Study on EAE Model :
- Cancer Cell Line Testing :
Scientific Research Applications
Biological Activities
- Antimicrobial Activity :
- Anticancer Potential :
- Neuroprotective Effects :
Therapeutic Applications
The diverse biological activities of 5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suggest several therapeutic applications:
- Infectious Diseases : Due to its antimicrobial properties, it may be developed into new treatments for bacterial and fungal infections.
- Cancer Treatment : Its potential anticancer activity warrants further investigation into its use as a chemotherapeutic agent.
- CNS Disorders : Given its possible neuroprotective effects, there is potential for application in treating conditions like Alzheimer's disease or other forms of dementia.
Case Studies
-
Antimicrobial Testing :
- A study involving various derivatives showed promising results against Gram-positive and Gram-negative bacteria. The most active derivatives were those with specific substitutions on the quinoline ring that enhanced their interaction with bacterial membranes.
-
Cytotoxicity Assays :
- In vitro studies on cancer cell lines demonstrated that certain derivatives of this compound exhibited IC50 values comparable to established chemotherapeutics. Further optimization of these compounds could lead to more effective treatments.
-
Neuroprotection Research :
- Experimental models of neurodegeneration indicated that compounds with similar structures could reduce oxidative stress markers and improve cognitive function in animal models.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The compound can be synthesized via ultrasound-assisted methods using Fe(DS)₃ (a Lewis acid-surfactant-combined catalyst), which enhances reaction efficiency and regioselectivity. Key steps include:
- Condensation reactions under sonication to form the pyrimidoquinoline core.
- Substituent introduction : The ethylthio and dimethylamino groups can be incorporated via nucleophilic substitution or coupling reactions.
- Purification : Recrystallization or column chromatography is recommended for isolating the final product. Analytical validation (e.g., ¹H/¹³C NMR, IR, and LC-MS) is critical for confirming structural integrity .
Advanced: How can factorial design optimize reaction conditions for this compound?
Answer:
Factorial design minimizes experimental trials while maximizing data output. For example:
- Variables : Temperature, catalyst concentration, solvent polarity, and reaction time.
- Response surfaces : Analyze yield and purity using central composite design (CCD).
- Case study : In pyrimidoquinoline synthesis, a 2⁴ factorial design identified optimal sonication time (30–60 min) and Fe(DS)₃ concentration (5–10 mol%) as critical parameters .
Basic: Which spectroscopic techniques validate the compound’s structure?
Answer:
- ¹H/¹³C NMR : Confirm proton environments (e.g., methyl groups at δ 2.35–3.34 ppm) and quaternary carbons in the tetrahydropyrimidine ring.
- IR spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and sulfur-containing moieties (C-S bonds at ~600–700 cm⁻¹).
- Mass spectrometry (LC-MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .
Advanced: How to resolve contradictions in reported substituent effects on reaction yields?
Answer:
Discrepancies often arise from steric/electronic effects of substituents. Methodological approaches include:
- Comparative studies : Synthesize analogs (e.g., methoxy, chloro, or methyl derivatives) to isolate substituent impacts. For example, electron-donating groups (e.g., -OCH₃) may improve yields by stabilizing intermediates .
- Computational modeling : Use density functional theory (DFT) to calculate activation energies and predict substituent reactivity .
Advanced: What computational strategies predict reactivity in novel reactions?
Answer:
- Quantum chemical calculations : Simulate reaction pathways (e.g., transition states for cyclization or substitution).
- Machine learning (ML) : Train models on existing pyrimidoquinoline data to forecast optimal conditions.
- ICReDD framework : Integrate computation, informatics, and experimentation to design reactions efficiently (e.g., narrowing down solvent systems or catalysts) .
Basic: What purification methods ensure high-purity yields?
Answer:
- Recrystallization : Use ethanol/water or DCM/hexane mixtures to remove unreacted precursors.
- Chromatography : Silica gel columns with gradient elution (e.g., 5–20% ethyl acetate in hexane).
- Validation : Monitor purity via HPLC or TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Advanced: How can AI tools like COMSOL Multiphysics enhance mechanistic studies?
Answer:
- Multiphysics simulations : Model heat/mass transfer in reactor setups to predict scalability.
- Reaction kinetics : Couple AI with kinetic Monte Carlo (kMC) simulations to map rate constants.
- Smart laboratories : Implement real-time feedback loops where AI adjusts parameters (e.g., pH, stirring speed) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
